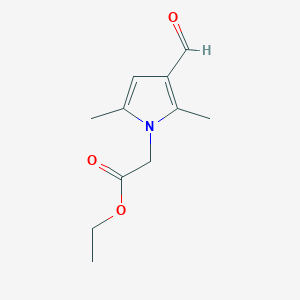

ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate typically involves the condensation of 2,5-dimethylpyrrole with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

Oxidation: Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Reduction: Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Substitution: Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate has shown potential as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell death without affecting normal cells.

Case Study:

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in anticancer therapies.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Its structure allows it to interact with bacterial membranes, leading to disruption and cell death.

Data Table: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values of this compound against selected pathogens, indicating its effectiveness as an antimicrobial agent.

Material Science Applications

1. Biodegradable Polymers

this compound is being explored as a monomer in the synthesis of biodegradable polymers for medical applications such as drug delivery systems and tissue engineering scaffolds. Its ability to degrade into non-toxic byproducts makes it suitable for use in temporary implants.

Case Study:

Research demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices enhanced the mechanical properties and controlled the release of therapeutic agents over time. This combination showed promise for applications in controlled drug delivery systems.

Mecanismo De Acción

The mechanism of action of ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl group can participate in various chemical reactions, enabling the compound to act as a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate can be compared with other pyrrole derivatives, such as:

Ethyl 2-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.

Ethyl 2-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.

Ethyl 2-(3-bromo-2,5-dimethyl-1H-pyrrol-1-yl)acetate: Similar structure but with a bromo group instead of a formyl group.

Actividad Biológica

Ethyl 2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)acetate (CAS No. 1183776-49-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : C11H15NO3

- Molecular Weight : 209.24 g/mol

- Structure : The compound features a pyrrole ring with a formyl group and an ethyl acetate moiety, which may contribute to its biological properties.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of pyrrole-based compounds, including derivatives similar to this compound. Research indicates that certain pyrrole derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. A study focusing on structure-based lead optimization showed that these compounds could inhibit the enzyme dihydroorotate dehydrogenase (DHODH), crucial for the survival and proliferation of malaria parasites .

Key Findings :

- IC50 Values : Some derivatives achieved IC50 values less than 0.03 μM against PfDHODH, indicating strong inhibitory effects.

- Selectivity : These compounds demonstrated selectivity against human DHODH, which is vital for minimizing potential side effects in humans.

Other Biological Activities

Pyrrole derivatives have been investigated for various other biological activities, including:

- Antioxidant Activity : Compounds derived from pyrroles have shown potential antioxidant properties, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Some studies suggest that pyrrole derivatives may inhibit inflammatory pathways, although specific data on this compound is limited in this area.

Data Table: Biological Activity Overview

Case Studies and Research Findings

- Lead Optimization Studies :

- Physiological Studies :

Propiedades

IUPAC Name |

ethyl 2-(3-formyl-2,5-dimethylpyrrol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-4-15-11(14)6-12-8(2)5-10(7-13)9(12)3/h5,7H,4,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMFDUNBZWQDOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=C1C)C=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.